![molecular formula C18H21NO2 B5746019 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide](/img/structure/B5746019.png)
2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide, also known as DPPEA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DPPEA belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry as intermediates in the synthesis of various drugs.
Mechanism of Action
Target of Action
The compound 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide, also known as metaxalone, is primarily used as a muscle relaxant .
Mode of Action
Instead, it is thought to work centrally (in the brain and spinal cord) to relax muscles. It may inhibit nerve impulses in the brain that cause muscle spasms .
Pharmacokinetics
Metaxalone exhibits certain pharmacokinetic properties :
- Absorption : Peak plasma concentrations occur approximately 3 hours after an oral dose under fasted conditions .
- Distribution : It is not fully known how metaxalone is distributed in the body .
- Metabolism : Metaxalone is metabolized in the liver .
- Excretion : The terminal half-life of metaxalone is about 9.0 ± 4.8 hours .
- Bioavailability : The absolute bioavailability of metaxalone is not known .
Result of Action
The primary result of metaxalone’s action is the relaxation of skeletal muscles. This is achieved without directly affecting the muscle or nerve fiber, suggesting a central site of action .
Action Environment
The action of metaxalone can be influenced by various environmental factors. For instance, the presence of a high-fat meal at the time of drug administration can increase its absorption, leading to higher plasma concentrations . This can potentially enhance the drug’s efficacy but may also increase the risk of adverse effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide is its relative ease of synthesis, which allows for large-scale production of the compound for use in laboratory experiments. However, the compound's low solubility in water can pose challenges in certain experimental settings, and further research is needed to fully understand its potential limitations.
Future Directions
There are several potential future directions for research on 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, given its neuroprotective effects. Additionally, further investigation is needed to fully understand the mechanisms of action of 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide and to identify potential therapeutic targets for the compound. Overall, 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide shows promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesis Methods
2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenol with ethyl chloroacetate to form ethyl 3,5-dimethylphenylacetate. The resulting compound is then reacted with aniline to produce N-ethyl-N-phenylacetamide, which is subsequently reacted with 3,5-dimethylphenol to yield 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties, which have been shown to be effective in reducing inflammation in animal models. Other studies have investigated 2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide's potential as an antioxidant, with promising results suggesting that the compound may be effective in reducing oxidative stress in cells.
properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-ethyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-19(16-8-6-5-7-9-16)18(20)13-21-17-11-14(2)10-15(3)12-17/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBAZJKCQPLODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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